molecular formula C13H10O2 B1296334 2-Dibenzofuranmethanol CAS No. 86607-82-1

2-Dibenzofuranmethanol

Cat. No. B1296334
CAS RN: 86607-82-1
M. Wt: 198.22 g/mol
InChI Key: ZMBVDFRNENAAKX-UHFFFAOYSA-N
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Patent
US08772316B2

Procedure details

Dibenzo[b,d]furan-2-ylmethanol CCH 34116 (174 mg, 878 μmol) was immediately dissolved in dry CH2Cl2 (10 mL) in a 20 mL microwave vial equipped with a magnetic stirrer before slow addition of SOCl2 (1.0 mL, 13.78 mmol) and the reaction mixture was stirred for 20 min at 80° C. under microwave irradiation. After cooling to RT, the volatiles were removed at 40° C. under vacuum. The residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times) to give 2-(chloromethyl)dibenzo[b,d]furan CCH 34116-2 as a grey solid (189 mg, 99% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:14]O.O=S(Cl)[Cl:18]>C(Cl)Cl>[Cl:18][CH2:14][C:2]1[CH:3]=[CH:4][C:5]2[O:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[C:9]=2[CH:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=2OC3=C(C21)C=CC=C3)CO
Name
Quantity
174 mg
Type
reactant
Smiles
C1=C(C=CC=2OC3=C(C21)C=CC=C3)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 min at 80° C. under microwave irradiation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the volatiles were removed at 40° C. under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
The residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClCC1=CC2=C(OC3=C2C=CC=C3)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 189 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.